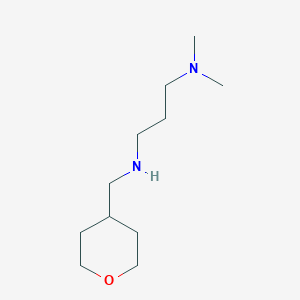![molecular formula C7H2Cl3N3 B13020232 2,3,5-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13020232.png)
2,3,5-Trichloropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H2Cl3N3. This compound is part of the pyridopyrazine family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of catalytic palladium (II) acetate as a transition metal source, Xantphos as a ligand, and sodium tert-butoxide as a base in toluene . Another approach involves the cyclization of pyrrole and pyrazine rings through cycloaddition and direct C-H arylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridopyrazines .
Scientific Research Applications
2,3,5-Trichloropyrido[3,4-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,5-Trichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. the exact mechanisms and molecular targets are not fully understood and require further research .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Another member of the pyridopyrazine family with similar biological activities.
Pyrido[3,4-b]pyrazine: Shares structural similarities and exhibits comparable biological properties.
Quinoxaline: A related nitrogen-containing heterocyclic compound with diverse applications.
Uniqueness
2,3,5-Trichloropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichloro substitution enhances its reactivity and potential for various applications compared to its analogs .
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,3,5-trichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-5-4-3(1-2-11-5)12-6(9)7(10)13-4/h1-2H |
InChI Key |
UNLMNEIZTURROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Thia-3-azabicyclo[3.2.1]octane](/img/structure/B13020186.png)

![5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13020193.png)
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13020198.png)



![3-Bromo-4-methylisothiazolo[5,4-b]pyridine](/img/structure/B13020217.png)

